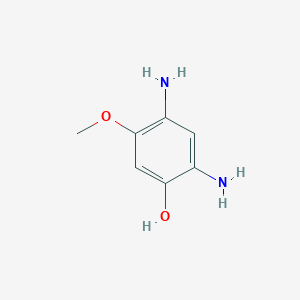

2,4-Diamino-5-methoxyphenol

Descripción

2,4-Diamino-5-methoxyphenol is a phenolic compound featuring amino groups at positions 2 and 4, and a methoxy group at position 5. The compound’s functional groups suggest reactivity typical of aromatic amines and phenolic systems, with possible uses in dye intermediates, pharmaceuticals, or polymer synthesis.

Propiedades

Número CAS |

167859-86-1 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

2,4-diamino-5-methoxyphenol |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3,10H,8-9H2,1H3 |

Clave InChI |

LNLMZPVZMTUVSU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)O)N)N |

SMILES canónico |

COC1=C(C=C(C(=C1)O)N)N |

Sinónimos |

Phenol, 2,4-diamino-5-methoxy- |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Methoxyphenol Derivatives

Key Observations:

Substituent Effects: The position and number of amino groups significantly alter reactivity. For instance, 2-Methoxy-5-((phenylamino)methyl)phenol () forms supramolecular networks due to hydrogen bonding from its secondary amine , whereas 4-(Aminomethyl)-2-methoxyphenol () may exhibit higher volatility or solubility due to a primary amine group . this compound’s dual amino groups likely enhance its capacity for crosslinking or chelation compared to mono-amine analogs.

Synthesis Methods: Sodium borohydride, used in synthesizing compounds, suggests reductive amination pathways for methoxyphenol derivatives . This method may apply to this compound if nitro or imine precursors are involved.

Safety and Handling: Methoxyphenol derivatives with amino groups (e.g., ) require precautions against skin/eye contact, indicating that this compound may pose similar hazards .

Regulatory and Industrial Context

- Such compounds are often regulated due to toxicity or environmental persistence . This implies that this compound, if used in dyes or polymers, may face similar regulatory evaluations.

Q & A

Basic: What are the optimal synthetic routes for 2,4-Diamino-5-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves sequential functionalization of a phenol backbone. A common approach is:

- Step 1: Methoxylation at the 5-position via nucleophilic aromatic substitution using methoxide under anhydrous conditions (e.g., NaOMe in DMF, 80°C) .

- Step 2: Diamination at the 2- and 4-positions using NH₃ or NH₂OH under catalytic hydrogenation (e.g., Pd/C, H₂ pressure) .

Key variables affecting yield include solvent polarity, temperature control (to avoid over-reduction), and stoichiometry of aminating agents. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the product from byproducts like partially aminated intermediates .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

- HPLC-MS: Quantify purity (>95%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) and confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 170.1) .

- NMR: Assign peaks (¹H NMR: δ 6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group; ¹³C NMR: δ 55.6 ppm for OCH₃) to verify substitution patterns .

- Elemental Analysis: Confirm C/H/N ratios (theoretical: C 56.47%, H 5.30%, N 16.47%) to detect inorganic impurities .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal Protection: Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. The compound may cause skin sensitization based on structural analogs .

- Waste Disposal: Neutralize with dilute acetic acid before disposal in designated halogenated waste containers .

- Toxicity Screening: Conduct Ames tests for mutagenicity (using Salmonella strains TA98/TA100) given aromatic amine functionalities .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

The methoxy group at the 5-position is electron-donating (+M effect), activating the ring toward electrophiles. However, steric hindrance from the 2,4-diamino groups directs substitution to the 6-position. Experimental validation:

- Nitration: React with HNO₃/H₂SO₄ at 0°C; LC-MS confirms 6-nitro derivative formation .

- Sulfonation: Use SO₃ in H₂SO₄; ¹H NMR shows downfield shifts for the 6-position proton. Computational modeling (DFT, B3LYP/6-31G*) corroborates regioselectivity .

Advanced: What experimental designs are recommended to assess the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against tyrosine kinases or oxidoreductases (e.g., xanthine oxidase) using UV-Vis kinetics (λ = 290 nm for uric acid formation) .

- Cytotoxicity Studies: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity data to identify critical substituents .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Reproducibility Checks: Replicate synthesis/purification under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize solvent or oxygen artifacts .

- High-Resolution MS: Use Orbitrap or TOF analyzers to distinguish isobaric interferences (e.g., m/z 170.1 vs. 170.2 for C₇H₁₀N₂O₂) .

- Cross-Validation: Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What strategies improve the stability of this compound in aqueous solutions for biological assays?

Methodological Answer:

- pH Control: Prepare stock solutions in pH 4–5 buffers (e.g., acetate) to prevent oxidative deamination .

- Antioxidants: Add 1 mM ascorbic acid or 0.1% BHT to inhibit radical-mediated degradation .

- Lyophilization: Store as lyophilized powder at -20°C; reconstitute in degassed solvents immediately before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.